molecular formula C13H12ClNO B599605 2-(3-Chlorophenoxy)-benzylamine CAS No. 186700-05-0

2-(3-Chlorophenoxy)-benzylamine

Cat. No.: B599605
CAS No.: 186700-05-0
M. Wt: 233.695
InChI Key: NFGQBPIHFSNZTB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-benzylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzylamine group attached to a 3-chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-benzylamine typically involves the reaction of 3-chlorophenol with benzylamine under specific conditions. One common method is as follows:

    Starting Materials: 3-chlorophenol and benzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: 3-chlorophenol is reacted with benzylamine in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-(3-Chlorophenoxy)-benzylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The exact pathways involved may vary, but typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)-propionamide: Similar in structure but with a propionamide group instead of a benzylamine group.

    2-(3-Chlorophenoxy)-acetic acid: Contains an acetic acid group instead of a benzylamine group.

    2-(3-Chlorophenoxy)-ethanol: Contains an ethanol group instead of a benzylamine group.

Uniqueness

2-(3-Chlorophenoxy)-benzylamine is unique due to its specific combination of a benzylamine group with a 3-chlorophenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2-(3-chlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGQBPIHFSNZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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